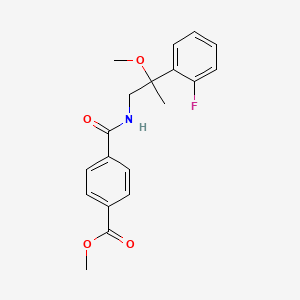![molecular formula C15H19NO2S B2902995 Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine CAS No. 852404-79-6](/img/structure/B2902995.png)
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is an intriguing chemical compound with a unique structure. Its name indicates the presence of an ethylamine group bonded to a substituted phenylmethanol, where the substitutions include a methoxy group and a thiophene ring.
Wirkmechanismus
Target of Action
It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters in the brain.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets (such as maos) and inhibit their activity . This inhibition could potentially lead to an increase in the levels of monoamines, such as tyramine and tryptamine, in the brain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine typically involves a multi-step process:
Formation of the Phenylmethanol Derivative: : Starting with 3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde, the aldehyde is reduced using a suitable reducing agent like sodium borohydride.
Amination: : The resultant alcohol is then subjected to a nucleophilic substitution with ethylamine under anhydrous conditions to form the final compound.
Industrial Production Methods
Industrial production often scales up these laboratory methods, using continuous flow reactors and optimizing conditions such as temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy and thiophene groups may be oxidized under stringent conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may target the amine or thiophene groups using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, with reagents like sulfuric acid and nitric acid for sulfonation and nitration respectively.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Sulfuric acid, nitric acid
Major Products Formed
Oxidation can yield sulfoxides or sulfones, while reduction typically results in the corresponding alcohol or alkyl derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules and conducting structure-activity relationship studies.
Biology: : Serves as a probe for studying biological pathways due to its ability to interact with proteins and enzymes.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and specialized materials.
Vergleich Mit ähnlichen Verbindungen
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine stands out among similar compounds due to its unique thiophene substitution, which imparts distinctive chemical and biological properties.
List of Similar Compounds
3-Methoxy-4-(phenylmethoxy)benzylamine
4-(Thiophen-2-ylmethoxy)phenylethylamine
3-Methoxy-4-(thiophen-2-ylmethyl)phenylethylamine
Eigenschaften
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-3-16-10-12-6-7-14(15(9-12)17-2)18-11-13-5-4-8-19-13/h4-9,16H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCOWKYYLAPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2902917.png)

![N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2902919.png)
![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902920.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2902922.png)

![1,1-Difluoro-6-(3,4,5-triethoxybenzoyl)-6-azaspiro[2.5]octane](/img/structure/B2902925.png)



![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
